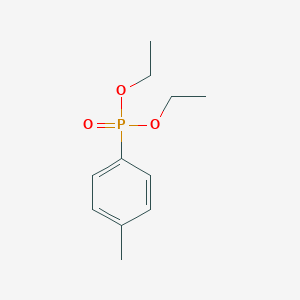

1-Diethoxyphosphoryl-4-methylbenzene

説明

特性

IUPAC Name |

1-diethoxyphosphoryl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPPVLJOQUCQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Diethoxyphosphoryl-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Diethoxyphosphoryl-4-methylbenzene, also known as diethyl (4-methylphenyl)phosphonate or diethyl p-tolylphosphonate, is an organophosphorus compound with the chemical formula C₁₁H₁₇O₃P. Its structure features a diethoxyphosphoryl group attached to a toluene molecule at the para position. This compound and its analogs are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, supported by experimental data and protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to distinguish this compound from its isomer, diethyl (4-methylbenzyl)phosphonate, which contains a methylene spacer between the aromatic ring and the phosphorus atom and exhibits different properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇O₃P | [1] |

| Molecular Weight | 228.22 g/mol | [1] |

| CAS Number | 1754-46-7 | [2][3][4] |

| Appearance | Not explicitly reported, likely a colorless oil | |

| Boiling Point | Not explicitly reported for this specific compound. A related compound, diethyl (4-methylbenzyl)phosphonate, has a boiling point of 110 °C at 0.2 mmHg. | [5] |

| Density | Not explicitly reported for this specific compound. Diethyl (4-methylbenzyl)phosphonate has a density of 1.07 g/mL at 25 °C. | [5] |

| Refractive Index (n20/D) | Not explicitly reported for this specific compound. Diethyl (4-methylbenzyl)phosphonate has a refractive index of 1.497. | [5] |

Spectroscopic Data

¹H NMR:

-

Aromatic protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the phosphonate group will be deshielded and coupled to the phosphorus atom.

-

Methylene protons (-OCH₂CH₃): A multiplet (quartet of doublets due to coupling with both the methyl protons and the phosphorus atom) is expected around δ 4.0-4.2 ppm.

-

Methyl protons (-OCH₂CH₃): A triplet is expected around δ 1.2-1.4 ppm.

-

Aromatic methyl protons (-C₆H₄-CH₃): A singlet is expected around δ 2.3-2.5 ppm.

¹³C NMR:

-

Aromatic carbons: Signals are expected in the range of δ 120-145 ppm. The carbon atom directly attached to the phosphorus (C-P bond) will show a large coupling constant.

-

Methylene carbon (-OCH₂): A signal is expected around δ 62 ppm, showing coupling to the phosphorus atom.

-

Methyl carbon (-OCH₂CH₃): A signal is expected around δ 16 ppm, with a smaller coupling to the phosphorus atom.

-

Aromatic methyl carbon (-C₆H₄-CH₃): A signal is expected around δ 21 ppm.

³¹P NMR:

-

A single resonance is expected in the range of δ 15-20 ppm relative to 85% H₃PO₄.[6]

Experimental Protocols: Synthesis of this compound

The synthesis of aryl phosphonates such as this compound is typically achieved through two primary methods: the Michaelis-Arbuzov reaction and the Hirao reaction.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for the formation of a carbon-phosphorus bond.[7][8][9] It involves the reaction of a trialkyl phosphite with an aryl halide. For the synthesis of this compound, this would involve the reaction of triethyl phosphite with 4-bromotoluene or 4-iodotoluene.

Reaction Scheme:

Figure 1: Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Protocol:

-

Materials: 4-bromotoluene (or 4-iodotoluene), triethyl phosphite, and a high-boiling point solvent (e.g., xylenes or N,N-dimethylformamide) if necessary. A catalyst, such as a nickel(II) salt (e.g., NiCl₂ or NiBr₂), is often required for the reaction with less reactive aryl halides.[10]

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet to maintain an inert atmosphere.

-

Procedure: a. To the round-bottom flask, add 4-bromotoluene and the catalyst (if used). b. Add an excess of triethyl phosphite. The use of excess phosphite can also serve as the solvent. c. Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction temperature is typically high (150-200 °C) and the reaction time can be several hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. g. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Hirao Reaction (Palladium-Catalyzed Cross-Coupling)

The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[11][12] This method often proceeds under milder conditions than the Michaelis-Arbuzov reaction and is tolerant of a wider range of functional groups.

Reaction Scheme:

Figure 2: Hirao reaction for the synthesis of this compound.

Detailed Protocol:

-

Materials: 4-bromotoluene (or 4-iodotoluene), diethyl phosphite, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand), a base (e.g., triethylamine or diisopropylethylamine), and a suitable solvent (e.g., toluene, DMF, or an alcohol).[10]

-

Apparatus: A Schlenk flask or a similar reaction vessel equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet.

-

Procedure: a. To the reaction vessel, add the palladium catalyst, the phosphine ligand (if used), and the solvent under an inert atmosphere. b. Add 4-bromotoluene, diethyl phosphite, and the base. c. Heat the reaction mixture to the desired temperature (typically 80-120 °C). d. Monitor the reaction progress by TLC or GC. e. Upon completion, cool the reaction mixture to room temperature. f. Filter the reaction mixture to remove any solids. g. Remove the solvent under reduced pressure. h. Purify the residue by column chromatography on silica gel to yield the desired product.

Reactivity

The reactivity of this compound is primarily centered around the phosphonate group and the aromatic ring.

-

Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to the corresponding phosphonic acid.

-

Arbuzov-type Reactions: The phosphonate can undergo further reactions at the phosphorus center, although this is less common than its formation.

-

Modification of the Aromatic Ring: The tolyl group can undergo electrophilic substitution reactions, with the diethoxyphosphoryl group acting as a meta-directing deactivator.

-

Horner-Wadsworth-Emmons Reaction: While this compound itself does not directly participate in the Horner-Wadsworth-Emmons reaction, its structural isomer, diethyl (4-methylbenzyl)phosphonate, is a classic reagent for this olefination reaction. This highlights the importance of the methylene spacer for the formation of the reactive phosphonate carbanion.

Biological Activity and Applications

While many organophosphorus compounds exhibit significant biological activity, there is limited specific information in the public domain regarding the biological effects of this compound. However, related aryl phosphonates have been investigated for various applications:

-

Medicinal Chemistry: Aryl phosphonates are precursors to phosphines used in catalysis and can be found in some biologically active molecules.[13]

-

Materials Science: Phosphonates are used as flame retardants and polymer additives.[14]

-

Agrochemicals: Some organophosphorus compounds have applications as pesticides and herbicides.

Further research is required to fully elucidate the biological profile and potential applications of this compound.

Signaling Pathways

There is currently no available information to suggest the direct involvement of this compound in specific biological signaling pathways. The biological activity of organophosphorus compounds can be diverse, ranging from enzyme inhibition (e.g., acetylcholinesterase) to acting as mimics of biological phosphates. Should this compound exhibit biological activity, its mechanism of action would need to be investigated to determine its effects on cellular signaling.

Conclusion

This compound is a valuable organophosphorus compound with well-established synthetic routes. Its chemical properties are dictated by the interplay between the aromatic tolyl group and the diethoxyphosphoryl moiety. While its direct biological applications are not yet fully explored, the broader class of aryl phosphonates continues to be a rich area of research in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for further investigation into its experimental properties and biological activity.

References

- 1. MOLBASE [key.molbase.com]

- 2. 1754-46-7 CAS Manufactory [m.chemicalbook.com]

- 3. AB471359 | CAS 1754-46-7 – abcr Gute Chemie [abcr.com]

- 4. CAS No.28652-46-2 | Phosphonic acid,(methylphenyl)-, diethyl ester (9CI) | chem960.com [chem960.com]

- 5. Diethyl-4-methylbenzylphosphonate 97 3762-25-2 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds via C–S bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | EFSA [efsa.europa.eu]

An In-depth Technical Guide to the Synthesis of Diethyl p-tolylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl p-tolylphosphonate, a key organophosphorus compound. The primary focus is on the palladium-catalyzed Hirao cross-coupling reaction, the established method for this synthesis, offering a detailed mechanistic explanation, experimental protocols, and relevant quantitative data.

Introduction

Diethyl p-tolylphosphonate is an important intermediate in the synthesis of a variety of organic molecules with applications in medicinal chemistry and materials science. Its synthesis is a prime example of carbon-phosphorus bond formation, a critical transformation in organophosphorus chemistry. While the classical Michaelis-Arbuzov reaction is a common method for synthesizing alkylphosphonates, it is generally not effective for the synthesis of arylphosphonates from aryl halides due to the low reactivity of the aryl halide in the required S(_N)2 reaction. Consequently, transition-metal-catalyzed cross-coupling reactions, particularly the Hirao reaction, have become the standard for synthesizing compounds like diethyl p-tolylphosphonate.

The Hirao Cross-Coupling Reaction: Mechanism and Rationale

The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite to form an arylphosphonate. This method overcomes the limitations of the Michaelis-Arbuzov reaction for aryl substrates.

Catalytic Cycle

The catalytic cycle of the Hirao reaction for the synthesis of diethyl p-tolylphosphonate from p-tolyl bromide and diethyl phosphite is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (p-tolyl bromide) to form a Pd(II) intermediate.

-

Transmetalation/Ligand Exchange: The diethyl phosphite, in the presence of a base, forms a phosphonate anion which then coordinates to the palladium center, displacing the halide.

-

Reductive Elimination: The aryl group and the phosphonate group are reductively eliminated from the palladium center, forming the desired diethyl p-tolylphosphonate and regenerating the Pd(0) catalyst.

Experimental Protocols

The following are representative experimental protocols for the synthesis of diethyl p-tolylphosphonate via the Hirao reaction, based on established procedures for arylphosphonates. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Palladium-Catalyzed Cross-Coupling of p-Tolyl Bromide and Diethyl Phosphite

Materials:

-

p-Tolyl bromide

-

Diethyl phosphite

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

A sterically hindered tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine)

-

Anhydrous solvent (e.g., toluene, DMF, or an alcohol)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine palladium(II) acetate and triphenylphosphine in the chosen anhydrous solvent.

-

Add the tertiary amine, p-tolyl bromide, and diethyl phosphite to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl p-tolylphosphonate.

Quantitative Data

The yield and optimal reaction conditions for the synthesis of diethyl p-tolylphosphonate can vary depending on the specific catalyst system, solvent, base, and temperature used. The following table summarizes representative data from the literature for the Hirao reaction of various aryl bromides, which can serve as a starting point for optimization.

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| p-Tolyl bromide | Pd(OAc)2 / PPh3 | Triethylamine | Toluene | 110 | 70-90 |

| p-Tolyl bromide | Pd(OAc)2 / dppf | Triethylamine | DMF | 110 | 80-95 |

| p-Tolyl iodide | Pd(PPh3)4 | Triethylamine | Neat | 150 | >90 |

Characterization and Spectroscopic Data

The structure of the synthesized diethyl p-tolylphosphonate can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of diethyl p-tolylphosphonate. The key spectroscopic features are summarized below.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.7 | dd | J(H,H) ≈ 8, J(P,H) ≈ 14 | 2H, Ar-H ortho to P |

| ~7.3 | d | J(H,H) ≈ 8 | 2H, Ar-H meta to P | |

| ~4.1 | quintet | J(H,H) ≈ 7, J(P,H) ≈ 7 | 4H, -OCH₂CH₃ | |

| ~2.4 | s | 3H, Ar-CH₃ | ||

| ~1.3 | t | J(H,H) ≈ 7 | 6H, -OCH₂CH₃ | |

| ¹³C | ~142 (d) | d | J(P,C) ≈ 10 | Ar-C para to P |

| ~132 (d) | d | J(P,C) ≈ 10 | Ar-CH ortho to P | |

| ~129 (d) | d | J(P,C) ≈ 3 | Ar-CH meta to P | |

| ~128 (d) | d | J(P,C) ≈ 190 | Ar-C ipso to P | |

| ~62 (d) | d | J(P,C) ≈ 6 | -OCH₂CH₃ | |

| ~21 | s | Ar-CH₃ | ||

| ~16 (d) | d | J(P,C) ≈ 6 | -OCH₂CH₃ | |

| ³¹P | ~18 | s |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Logical Workflow for Synthesis and Characterization

The overall process for the synthesis and confirmation of diethyl p-tolylphosphonate can be visualized as a logical workflow.

Conclusion

The synthesis of diethyl p-tolylphosphonate is effectively achieved through the palladium-catalyzed Hirao cross-coupling reaction. This method provides a reliable and high-yielding route to this important arylphosphonate, overcoming the limitations of traditional synthetic methods. The detailed mechanistic understanding, experimental guidelines, and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

The Michaelis-Arbuzov Reaction for Arylphosphonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicinal chemistry, materials science, and catalysis. Among the methodologies to forge this bond, the Michaelis-Arbuzov reaction stands as a classic and widely utilized transformation. However, the direct application of the traditional Michaelis-Arbuzov reaction to the synthesis of arylphosphonates from unactivated aryl halides is notoriously challenging due to the inherent difficulty of SN2 reactions at sp2-hybridized carbon centers.

This technical guide provides an in-depth exploration of modern catalytic and photochemical adaptations of the Michaelis-Arbuzov reaction that have unlocked efficient pathways to arylphosphonates. It details the reaction mechanisms, provides structured quantitative data from recent literature, and presents detailed experimental protocols for key methodologies, including nickel- and palladium-catalyzed cross-coupling reactions and photochemical approaches.

Overcoming the Inertness of Aryl Halides

The classical Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Aryl halides are generally unreactive under these conditions.[1] To address this limitation, several strategies have been developed to facilitate the formation of the aryl-phosphorus bond, primarily through the use of transition metal catalysts or photochemical activation. These modern variants have significantly expanded the scope and utility of the Michaelis-Arbuzov reaction for the synthesis of valuable arylphosphonate compounds.

Nickel-Catalyzed Michaelis-Arbuzov Reaction

Nickel catalysis has emerged as a powerful tool for the cross-coupling of aryl halides with trialkyl phosphites. These reactions, often referred to as Tavs reactions, typically employ a Ni(II) precatalyst that is reduced in situ to the active Ni(0) species.[2]

Reaction Mechanism

The catalytic cycle for the nickel-catalyzed Michaelis-Arbuzov reaction is believed to proceed through the following key steps:

-

Reduction of Precatalyst: The Ni(II) precatalyst (e.g., NiCl2) is reduced by the trialkyl phosphite to the catalytically active Ni(0) complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) center, forming an arylnickel(II) complex.

-

Reductive Elimination: The arylnickel(II) complex reacts with another equivalent of trialkyl phosphite, leading to the formation of an arylphosphonium salt and regeneration of the Ni(0) catalyst.

-

Arbuzov Rearrangement: The arylphosphonium salt undergoes a classical Arbuzov rearrangement, where the halide anion attacks one of the alkyl groups of the phosphite, yielding the final arylphosphonate product and an alkyl halide byproduct.

Caption: Catalytic cycle of the nickel-catalyzed Michaelis-Arbuzov reaction.

Quantitative Data

The following table summarizes representative examples of the nickel-catalyzed Michaelis-Arbuzov reaction with aryl bromides.

| Entry | Aryl Bromide | Phosphite | Catalyst (mol%) | Conditions | Yield (%) |

| 1 | Bromobenzene | Triethyl phosphite | NiCl2 (10) | Microwave, solvent-free | 85 |

| 2 | 4-Bromotoluene | Triethyl phosphite | NiCl2 (10) | Microwave, solvent-free | 90 |

| 3 | 4-Bromoanisole | Triethyl phosphite | NiCl2 (10) | Microwave, solvent-free | 88 |

| 4 | 4-Bromobenzonitrile | Triethyl phosphite | NiCl2 (10) | Microwave, solvent-free | 75 |

| 5 | 1-Bromonaphthalene | Triethyl phosphite | NiCl2 (10) | Microwave, solvent-free | 82 |

| 6 | 2-Bromopyridine | Triethyl phosphite | NiBr2·3H2O (5), L1 (5) | DBU, TBAB, DMSO:THF, 85 °C, 12 h | 78 |

| 7 | 3-Bromopyridine | Triethyl phosphite | NiBr2·3H2O (5), L1 (5) | DBU, TBAB, DMSO:THF, 85 °C, 12 h | 82 |

*L1 = a specific ligand as described in the source literature. Data compiled from various sources.[3][4]

Experimental Protocol: Nickel-Catalyzed Synthesis of Diethyl Phenylphosphonate

Materials:

-

Bromobenzene

-

Triethyl phosphite

-

Nickel(II) chloride (anhydrous)

-

Microwave reactor

Procedure:

-

In a microwave process vial, combine bromobenzene (1.0 mmol) and nickel(II) chloride (0.1 mmol, 10 mol%).

-

Add triethyl phosphite (1.5 mmol) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 200 °C for 30 minutes.

-

After cooling, the crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl phenylphosphonate.

Palladium-Catalyzed Michaelis-Arbuzov Reaction

Palladium catalysis offers a mild and efficient alternative for the synthesis of arylphosphonates, particularly from aryl iodides.[5][6] Recent studies have highlighted the beneficial role of water in promoting these reactions, allowing for lower reaction temperatures and broader substrate scope.[5][6][7]

Reaction Mechanism

The palladium-catalyzed reaction is thought to proceed through a similar catalytic cycle to the nickel-catalyzed variant, involving oxidative addition of the aryl iodide to a Pd(0) species, followed by reaction with the triaryl phosphite and subsequent rearrangement. The presence of water and a base like triethylamine (Et3N) is crucial for facilitating the rearrangement of the phosphonium intermediate under mild conditions.[5]

Caption: Simplified catalytic cycle for the palladium-catalyzed Michaelis-Arbuzov reaction.

Quantitative Data

The following table presents data from a water-promoted, palladium-catalyzed Michaelis-Arbuzov reaction of aryl iodides.

| Entry | Aryl Iodide | Phosphite | Catalyst (mol%) | Conditions | Yield (%) |

| 1 | Iodobenzene | Triphenyl phosphite | Pd2(dba)3 (2.5) | Et3N, H2O, Dioxane, 60 °C, 2 h | 95 |

| 2 | 4-Iodotoluene | Triphenyl phosphite | Pd2(dba)3 (2.5) | Et3N, H2O, Dioxane, 60 °C, 2 h | 92 |

| 3 | 4-Iodoanisole | Triphenyl phosphite | Pd2(dba)3 (2.5) | Et3N, H2O, Dioxane, 60 °C, 2 h | 96 |

| 4 | 4-Iodobenzonitrile | Triphenyl phosphite | Pd2(dba)3 (2.5) | Et3N, H2O, Dioxane, 60 °C, 2 h | 85 |

| 5 | 1-Iodonaphthalene | Triphenyl phosphite | Pd2(dba)3 (2.5) | Et3N, H2O, Dioxane, 60 °C, 2 h | 90 |

| 6 | 2-Iodothiophene | Triphenyl phosphite | Pd2(dba)3 (2.5) | Et3N, H2O, Dioxane, 60 °C, 2 h | 88 |

Data sourced from Zhang et al., Org. Lett. 2024, 26, 3386–3390.[5]

Experimental Protocol: Palladium-Catalyzed Synthesis of Diphenyl Phenylphosphonate

Materials:

-

Iodobenzene

-

Triphenyl phosphite

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Triethylamine (Et3N)

-

1,4-Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk tube, add iodobenzene (0.5 mmol), triphenyl phosphite (0.6 mmol), and Pd2(dba)3 (0.0125 mmol, 2.5 mol%).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add 1,4-dioxane (2.0 mL), triethylamine (1.0 mmol), and water (1.0 mmol) via syringe.

-

Stir the reaction mixture at 60 °C for 2 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield diphenyl phenylphosphonate.

Photochemical Michaelis-Arbuzov Reaction

A catalyst- and additive-free approach to arylphosphonates involves the use of UV light to initiate a radical-mediated Michaelis-Arbuzov reaction.[8][9][10] This method offers a green and mild alternative to transition metal catalysis.

Reaction Mechanism

The photochemical reaction is initiated by the homolytic cleavage of the aryl halide C-X bond upon UV irradiation, generating an aryl radical. This radical then adds to the trialkyl phosphite to form a phosphoranyl radical intermediate. Subsequent steps lead to the formation of the arylphosphonate.

Caption: Simplified pathway for the photochemical Michaelis-Arbuzov reaction.

Quantitative Data

The following table provides examples of the UV-induced photo-Arbuzov reaction of aryl bromides with trimethyl phosphite.

| Entry | Aryl Bromide | Phosphite | Conditions | Yield (%) |

| 1 | Bromobenzene | Trimethyl phosphite | UV light (254 nm), neat, 24 h | 85 |

| 2 | 4-Bromotoluene | Trimethyl phosphite | UV light (254 nm), neat, 24 h | 82 |

| 3 | 4-Bromoanisole | Trimethyl phosphite | UV light (254 nm), neat, 24 h | 78 |

| 4 | 4-Bromobenzonitrile | Trimethyl phosphite | UV light (254 nm), neat, 24 h | 92 |

| 5 | 1-Bromonaphthalene | Trimethyl phosphite | UV light (254 nm), neat, 24 h | 88 |

| 6 | 2-Bromopyridine | Trimethyl phosphite | UV light (254 nm), neat, 24 h | 75 |

Data sourced from Oßwald et al., RSC Adv., 2022, 12, 3669-3674.[8][9][10]

Experimental Protocol: Photochemical Synthesis of Dimethyl Phenylphosphonate

Materials:

-

Bromobenzene

-

Trimethyl phosphite

-

Quartz reaction vessel

-

UV photoreactor (e.g., with 254 nm lamps)

Procedure:

-

In a quartz reaction tube, place bromobenzene (1.0 mmol) and trimethyl phosphite (5.0 mmol).

-

Seal the tube and place it in a UV photoreactor.

-

Irradiate the reaction mixture with UV light (254 nm) at room temperature for 24 hours with stirring.

-

After the reaction is complete, the excess trimethyl phosphite is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to give dimethyl phenylphosphonate.

Conclusion

The development of catalytic and photochemical variants of the Michaelis-Arbuzov reaction has transformed the synthesis of arylphosphonates from a significant challenge into a readily accessible transformation. Nickel and palladium catalysis offer robust and high-yielding methods for the cross-coupling of aryl halides with phosphites, with the latter showing particular promise for mild, water-promoted reactions. Photochemical methods provide a valuable metal-free alternative. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers in the pharmaceutical and chemical industries to leverage these powerful methodologies for the synthesis of diverse and valuable arylphosphonate compounds.

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis [organic-chemistry.org]

- 8. C–P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction: a versatile portal to phosphonate-grafted scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C–P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction: a versatile portal to phosphonate-grafted scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Diethyl p-tolylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl p-tolylphosphonate. Due to the limited availability of directly published complete experimental spectra for diethyl p-tolylphosphonate, this guide presents a detailed analysis of its closely related structural analog, diethyl (4-methylbenzyl)phosphonate, and provides predicted data for the target compound based on established spectroscopic principles and data from similar structures. This information is intended to serve as a valuable resource for researchers in characterizing and utilizing diethyl p-tolylphosphonate and related compounds in their work.

Spectroscopic Data

The spectroscopic data is summarized in the following tables, providing a clear and structured presentation of ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry information. The data presented for diethyl (4-methylbenzyl)phosphonate is based on available experimental findings, while the data for diethyl p-tolylphosphonate is predicted based on the analysis of its structural analog and other similar substituted diethyl phenylphosphonates.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Diethyl p-tolylphosphonate (Predicted) | Ar-H (ortho to P) | ~7.6 - 7.8 | dd | J(H,H) ≈ 8.0, J(P,H) ≈ 13.0 |

| Ar-H (meta to P) | ~7.2 - 7.4 | d | J(H,H) ≈ 8.0 | |

| OCH₂CH₃ | ~4.0 - 4.2 | m | - | |

| Ar-CH₃ | ~2.4 | s | - | |

| OCH₂CH₃ | ~1.3 | t | J(H,H) ≈ 7.0 | |

| Diethyl (4-methylbenzyl)phosphonate (Analog) | Ar-H | 7.10 - 7.20 | m | - |

| P-CH₂-Ar | 3.14 | d | J(P,H) = 21.7 | |

| OCH₂CH₃ | 3.95 - 4.10 | m | - | |

| Ar-CH₃ | 2.32 | s | - | |

| OCH₂CH₃ | 1.25 | t | J(H,H) = 7.1 |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Diethyl p-tolylphosphonate (Predicted) | C-P | ~128 - 132 | ¹J(C,P) ≈ 180-190 |

| C-CH₃ (Aromatic) | ~142 - 145 | ³J(C,P) ≈ 10-15 | |

| CH (ortho to P) | ~132 - 134 | ²J(C,P) ≈ 10-15 | |

| CH (meta to P) | ~129 - 131 | ³J(C,P) ≈ 3-5 | |

| OCH₂CH₃ | ~62 | ²J(C,P) ≈ 5-7 | |

| Ar-CH₃ | ~21 | - | |

| OCH₂CH₃ | ~16 | ³J(C,P) ≈ 5-7 | |

| Diethyl (4-methylbenzyl)phosphonate (Analog) | C-CH₂ (Aromatic) | 136.4 | - |

| CH (Aromatic) | 129.8 (d, J=5.9) | - | |

| CH (Aromatic) | 128.9 (d, J=2.9) | - | |

| C-P (ipso) | 128.8 (d, J=9.3) | - | |

| OCH₂CH₃ | 62.1 (d, J=6.8) | - | |

| P-CH₂-Ar | 33.9 (d, J=138.5) | - | |

| Ar-CH₃ | 21.0 | - | |

| OCH₂CH₃ | 16.3 (d, J=5.9) | - |

Table 3: ³¹P NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Diethyl p-tolylphosphonate (Predicted) | CDCl₃ | ~18 - 22 |

| Diethyl phenylphosphonate (Related Compound) | CDCl₃ | 19.6 |

Table 4: Infrared (IR) Spectroscopic Data

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Diethyl p-tolylphosphonate (Predicted) | Ar-H stretch | 3050 - 3020 | Medium |

| C-H stretch (alkyl) | 2980 - 2850 | Strong | |

| P=O stretch | 1250 - 1230 | Strong | |

| P-O-C stretch | 1050 - 1020 | Strong | |

| C-O-C stretch | 1165 - 1155 | Medium | |

| Ar C=C stretch | 1600, 1490 | Medium | |

| Diethyl (4-methylbenzyl)phosphonate (Analog) | C-H stretch (aromatic) | 3028 | Medium |

| C-H stretch (aliphatic) | 2982, 2932, 2907 | Strong | |

| P=O stretch | 1246 | Strong | |

| P-O-C stretch | 1055, 1026 | Strong | |

| C-O stretch | 1165 | Medium | |

| Aromatic C=C stretch | 1516 | Medium |

Table 5: Mass Spectrometry (MS) Data

| Compound | Ionization Mode | m/z | Relative Intensity (%) | Assignment |

| Diethyl p-tolylphosphonate (Predicted) | EI | 228 | - | [M]⁺ |

| 200 | - | [M - C₂H₄]⁺ | ||

| 199 | - | [M - C₂H₅]⁺ | ||

| 172 | - | [M - 2C₂H₄]⁺ | ||

| 155 | - | [M - OC₂H₅ - C₂H₄]⁺ | ||

| 127 | - | [p-tolyl-PO₂H]⁺ | ||

| 91 | - | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended to provide a framework for researchers to adapt to their specific instrumentation and sample requirements.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of diethyl p-tolylphosphonate (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra are acquired on a multinuclear probe, typically at a frequency of 121 MHz or higher. A proton-decoupled pulse sequence is commonly employed. The chemical shifts are referenced externally to 85% H₃PO₄ (δ = 0.0 ppm). A spectral width appropriate for phosphonates (e.g., -20 to 50 ppm) is used.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like diethyl p-tolylphosphonate, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like diethyl p-tolylphosphonate, GC-MS is a suitable method.

-

Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as diethyl p-tolylphosphonate.

Technical Guide: Diethyl p-tolylphosphonate (CAS 1754-46-7)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Diethyl p-tolylphosphonate (CAS 1754-46-7), along with a list of potential suppliers and a detailed experimental protocol for its synthesis and characterization.

Core Properties

Diethyl p-tolylphosphonate, also known by its IUPAC name p-Tolyl-phosphonic acid diethyl ester, is an organophosphorus compound with the chemical formula C₁₁H₁₇O₃P.[1] It is a colorless to pale yellow oil at room temperature.

Physicochemical Data

The key physicochemical properties of Diethyl p-tolylphosphonate are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1754-46-7 | N/A |

| IUPAC Name | Diethyl p-tolylphosphonate | [2] |

| Synonyms | p-Tolyl-phosphonic acid diethyl ester, 1-Diethoxyphosphoryl-4-methylbenzene | [1][2] |

| Molecular Formula | C₁₁H₁₇O₃P | [1] |

| Molecular Weight | 228.22 g/mol | [1] |

| Physical State | Oil/Liquid | |

| Boiling Point | 122 °C @ 1 Torr | |

| Density | 1.090 g/cm³ @ 23 °C | |

| Solubility | Soluble in aprotic solvents like toluene, DMF, dioxane, and acetonitrile. |

Synthesis and Experimental Protocols

The synthesis of Diethyl p-tolylphosphonate can be achieved through several methods, with the Michaelis-Arbuzov reaction being a common and effective approach. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide.

Synthesis of Diethyl p-tolylphosphonate via Michaelis-Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

4-Methylbenzyl halide (e.g., 4-methylbenzyl bromide)

-

Anhydrous toluene (solvent)

-

Nitrogen gas atmosphere

Procedure:

-

A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4-methylbenzyl bromide and anhydrous toluene under a nitrogen atmosphere.

-

Triethyl phosphite is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield Diethyl p-tolylphosphonate as a colorless oil.

Characterization

The identity and purity of the synthesized Diethyl p-tolylphosphonate can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃): The following proton NMR data has been reported for Diethyl p-tolylphosphonate:

-

δ 7.68 (d, J = 8.9 Hz, 2H, Ar-H)

-

δ 7.26 (d, J = 8.9 Hz, 2H, Ar-H)

-

δ 4.18 - 4.04 (m, 4H, OCH₂)

-

δ 2.41 (s, 3H, Ar-CH₃)

-

δ 1.31 (t, J = 6.9 Hz, 6H, OCH₂CH₃)

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Diethyl p-tolylphosphonate.

Caption: Synthesis workflow for Diethyl p-tolylphosphonate.

Suppliers

A number of chemical suppliers offer Diethyl p-tolylphosphonate. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for current availability, purity, and pricing.

| Supplier | Location |

| 3B Scientific (Wuhan) Corporation | China |

| BLD Pharm | China |

| Manchester Organics Ltd. | UK |

| ChemicalBook | USA |

| Atomax Chemicals Co., Ltd. | China |

| Epsilon Chimie | France |

| Guidechem | China |

| Tokyo Chemical Industry Co., Ltd. (TCI) | Japan |

Safety and Handling

Diethyl p-tolylphosphonate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

Physical and chemical properties of p-Tolyl-phosphonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl-phosphonic acid diethyl ester, a member of the organophosphonate family, holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural features, combining an aromatic p-tolyl group with a diethyl phosphonate moiety, impart unique chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characterization, and reactivity of p-Tolyl-phosphonic acid diethyl ester, serving as a vital resource for researchers and professionals in drug development.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of p-Tolyl-phosphonic acid diethyl ester are summarized in the table below.

| Property | Value |

| CAS Number | 1754-46-7 |

| Molecular Formula | C₁₁H₁₇O₃P |

| Molecular Weight | 228.22 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | 122 °C at 1 Torr |

| Density | 1.090 g/cm³ at 23 °C |

| Purity | Typically ≥98.0% |

Table 1: Physical and Chemical Properties of p-Tolyl-phosphonic acid diethyl ester

Synthesis of p-Tolyl-phosphonic acid diethyl ester

The primary method for the synthesis of arylphosphonates, including p-Tolyl-phosphonic acid diethyl ester, is the Michaelis-Arbuzov reaction.[1][2][3] This reaction provides a versatile and efficient route to form a carbon-phosphorus bond.

Experimental Protocol: Michaelis-Arbuzov Reaction

The synthesis of p-Tolyl-phosphonic acid diethyl ester via the Michaelis-Arbuzov reaction involves the reaction of a p-tolyl halide (e.g., p-tolyl bromide or iodide) with triethyl phosphite.

Materials:

-

p-Tolyl bromide (or p-tolyl iodide)

-

Triethyl phosphite

-

Anhydrous reaction vessel

-

Heating and stirring apparatus

-

Distillation apparatus for purification

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphite.

-

Heat the triethyl phosphite to a specified temperature (typically between 100-160 °C).

-

Add p-tolyl bromide dropwise from the dropping funnel to the heated triethyl phosphite with vigorous stirring.

-

After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure p-Tolyl-phosphonic acid diethyl ester.

References

A Deep Dive into the Biological Activity of Substituted Benzylphosphonates: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted benzylphosphonates, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds.

Substituted benzylphosphonates have emerged as a versatile class of organophosphorus compounds with a broad spectrum of biological activities. Their structural similarity to natural phosphates, combined with the stability of the C-P bond to hydrolysis, makes them attractive candidates for the development of novel therapeutic agents and other bioactive molecules. This technical guide provides a detailed overview of the current state of research on substituted benzylphosphonates, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a compilation of quantitative activity data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Synthesis of Substituted Benzylphosphonates

The synthesis of substituted benzylphosphonates is primarily achieved through well-established organophosphorus chemistry reactions. The most common methods include the Michaelis-Arbuzov and Michaelis-Becker reactions, where a benzyl halide is reacted with a trialkyl phosphite or a dialkyl phosphite, respectively. Another prevalent method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a benzaldehyde derivative.[1]

General Procedure for the Synthesis of α-Hydroxy-benzylphosphonates (Pudovik Reaction)

This method involves the reaction of a substituted aldehyde with a dialkyl phosphite in the presence of a base catalyst.

Materials:

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Dialkyl phosphite (e.g., dimethyl phosphite, diethyl phosphite)

-

Triethylamine

-

Acetone

-

Pentane

Procedure:

-

A mixture of the substituted aldehyde (11.0 mmol), dialkyl phosphite (11.0 mmol), and triethylamine (1.1 mmol) in acetone (1.0 mL) is stirred at reflux for a period ranging from 30 minutes to 6 hours.[1]

-

After the reaction is complete, pentane (6.0 mL) is added, and the reaction mixture is cooled to 5 °C.[1]

-

The product crystallizes from the mixture as a white solid and is collected by filtration.[1]

General Procedure for the Synthesis of Benzylphosphonates via Michaelis-Arbuzov/Becker-like Reaction

This procedure describes a sustainable approach using a PEG/KI catalytic system.

Materials:

-

Benzyl halide (e.g., benzyl chloride)

-

Dialkyl phosphite

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Polyethylene glycol (PEG-400)

-

Diethyl ether

Procedure:

-

A stirred mixture of the benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) is prepared.[2]

-

The reaction mixture is stirred at room temperature for 6 hours.[2]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the product is extracted with diethyl ether (2 x 10 mL).[2]

-

The resulting crude product is purified by column chromatography.[2]

Biological Activities and Quantitative Data

Substituted benzylphosphonates have demonstrated a wide range of biological activities, with significant potential in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of substituted benzylphosphonates against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key cellular signaling pathways.

Table 1: Anticancer Activity of Selected Substituted Benzylphosphonates (IC₅₀ values in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Diethyl (4-(benzoyloxy)benzyl)phosphonate | A431 (Skin Carcinoma) | 36.1 ± 0.6 | [3] |

| Diethyl (4-((4-chlorobenzoyl)oxy)benzyl)phosphonate | A2058 (Melanoma) | 55.4 ± 1.5 | [3] |

| Diethyl (4-((3,4,5-trifluorobenzoyl)oxy)benzyl)phosphonate | MDA-MB-231 (Breast Cancer) | 29.7 ± 4.7 | [3] |

| Diethyl (4-((3-(trifluoromethyl)benzoyl)oxy)benzyl)phosphonate | Ebc-1 (Lung Carcinoma) | 33.0 ± 2.4 | [3] |

| 4-Substituted benzylphosphonic acid analogue 22 | MM1 (Hepatoma) Invasion Assay | Potent Inhibition | [4] |

| 6-Substituted naphthalen-2-yl-methyl phosphonic acid analogue 30b | MM1 (Hepatoma) Invasion Assay | Potent Inhibition |[4] |

Antimicrobial Activity

Substituted benzylphosphonates have also shown promising activity against various bacterial strains, including pathogenic Escherichia coli. Their mechanism of action is thought to involve the induction of oxidative stress and subsequent DNA damage.[5][6]

Table 2: Antimicrobial Activity of Selected Diethyl Benzylphosphonate Derivatives against E. coli Strains

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Diethyl benzylphosphonate | K12 | >1000 | >1000 | [5] |

| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | K12 | >1000 | >1000 | [5] |

| (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid | K12 | 125 | 250 | [5] |

| (E)-diethyl (((4'-acetoxystilben-4-yl)methyl)phosphonate) | K12 | 250 | 500 | [5] |

| Diethyl benzylphosphonate | R2 | >1000 | >1000 | [5] |

| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | R2 | >1000 | >1000 | [5] |

| (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid | R2 | 125 | 250 | [5] |

| (E)-diethyl (((4'-acetoxystilben-4-yl)methyl)phosphonate) | R2 | 250 | 500 |[5] |

Enzyme Inhibition

The phosphonate moiety can act as a mimic of the tetrahedral transition state of substrate hydrolysis, making benzylphosphonates potent inhibitors of various enzymes. For example, certain benzylphosphonic acid analogues have been shown to be potent inhibitors of autotaxin (ATX), an enzyme implicated in cancer invasion and metastasis.[4]

Table 3: Enzyme Inhibitory Activity of Selected Benzylphosphonic Acid Analogues

| Compound | Enzyme | Kᵢ Value | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 4-Substituted benzylphosphonic acid analogues | Autotaxin (ATX) | Low µM to nM range | Mixed-mode | [4] |

| 6-Substituted naphthalen-2-yl-methyl phosphonic acid analogues | Autotaxin (ATX) | Low µM to nM range | Mixed-mode |[4] |

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Culture medium

-

Substituted benzylphosphonate compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in isopropanol, DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a concentration of 5000 cells in 100 µL of media per well.[5]

-

Allow cells to attach and reach approximately 50% confluency (typically 24 hours).[5]

-

Prepare stock solutions of the benzylphosphonate compounds at various concentrations (e.g., 125, 250, 500, 1000, and 2000 ppm).[5]

-

Add the test compounds to the wells and incubate for a further 48 hours.

-

On the third day, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding 100 µL of a solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well.[5]

-

Read the optical density (absorbance) using a microplate reader at a wavelength of 565 nm.[5] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

These assays are used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Bacterial strains (e.g., E. coli K12, R2, R3, R4)

-

Liquid growth medium (e.g., Tryptic Soy Broth)

-

Substituted benzylphosphonate compounds

-

48-well plates

-

Incubator

Procedure:

-

Prepare serial dilutions of the benzylphosphonate compounds in the growth medium within the wells of a 48-well plate.[7]

-

Inoculate each well with a standardized suspension of the target bacterial strain.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: After incubation, visually inspect the plates for the lowest concentration of the compound that prevents visible growth of the bacteria. This concentration is the MIC.

-

MBC Determination: To determine the MBC, subculture the contents of the wells that showed no visible growth onto fresh agar plates without the antimicrobial agent. The lowest concentration that results in a 99.9% reduction in the initial inoculum is the MBC.[5]

Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of action for many substituted benzylphosphonates are still under investigation, several key pathways have been implicated.

Antimicrobial Mechanism of Action

In bacteria, some diethyl benzylphosphonate derivatives are believed to induce oxidative stress, leading to damage and modification of bacterial DNA. This has been confirmed by the digestion of modified bacterial DNA with the specific enzyme Fpg, which recognizes oxidized purines.[5] This DNA damage ultimately disrupts essential cellular processes and leads to cell death.

Caption: Proposed antimicrobial mechanism of action for certain benzylphosphonates.

Potential Anticancer Signaling Pathways

The anticancer activity of benzylphosphonates likely involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While specific pathways for this class of compounds are not yet fully elucidated, organophosphorus compounds, in general, are known to interact with pathways such as the MAPK and PI3K/Akt signaling cascades. The inhibition of enzymes like autotaxin by benzylphosphonates directly impacts the production of lysophosphatidic acid (LPA), a potent activator of these pathways.

Caption: Inhibition of the ATX-LPA axis by benzylphosphonates.

Experimental and Synthesis Workflow

The development and evaluation of novel substituted benzylphosphonates typically follow a structured workflow, from initial synthesis to biological characterization.

References

- 1. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Hirao Reaction: A Technical Guide to C-P Bond Formation

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of molecules with significant applications in medicinal chemistry, materials science, and catalysis. Among the methodologies available, the Hirao reaction has emerged as a powerful and versatile tool for the palladium-catalyzed cross-coupling of aryl or vinyl halides with P(O)-H compounds, such as dialkyl phosphites, H-phosphinates, and secondary phosphine oxides. This technical guide provides an in-depth overview of the Hirao reaction, including its mechanism, substrate scope, and detailed experimental protocols for key variations, with a focus on practical application for researchers in the field.

Core Principles and Mechanism

The Hirao reaction, first reported by Toshikazu Hirao and his co-workers, facilitates the formation of a C(sp²)-P bond, a transformation that is challenging to achieve through traditional methods like the Michaelis-Arbuzov reaction, which is typically limited to alkyl halides.[1][2] The reaction generally proceeds via a palladium-catalyzed cross-coupling cycle analogous to other well-known cross-coupling reactions.

The catalytic cycle, as illustrated below, is generally accepted to proceed through three key steps:[3][4]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[4]

-

Ligand Exchange/Transmetalation: The P(O)-H compound, often in its more nucleophilic trivalent tautomeric form (P-OH), coordinates to the palladium center, displacing the halide anion.[4]

-

Reductive Elimination: The final C-P bond is formed through reductive elimination from the Pd(II) complex, yielding the desired organophosphorus product and regenerating the active Pd(0) catalyst.[4]

Catalytic Systems and Reaction Development

The original Hirao reaction utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst.[4] However, due to the cost and sensitivity of this catalyst, significant research has focused on developing more practical and efficient catalytic systems. A major advancement was the use of more stable and less expensive Pd(II) precursors, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), in combination with various phosphine ligands.[4][5] In these systems, the active Pd(0) catalyst is generated in situ.

The choice of ligand plays a crucial role in the efficiency and scope of the reaction. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to be particularly effective, allowing for lower catalyst loadings and expanding the substrate scope to include challenging substrates like aryl chlorides.[3][4]

More recently, "greener" approaches to the Hirao reaction have been developed, including microwave-assisted syntheses and reactions performed under "P-ligand-free" conditions.[1][6] In the latter, an excess of the P(O)-H reagent can serve as the ligand for the palladium catalyst.[6] Nickel- and copper-based catalytic systems have also been explored as more economical alternatives to palladium.[6]

Substrate Scope and Quantitative Data

The Hirao reaction is applicable to a wide range of aryl and vinyl halides, as well as triflates. Electron-withdrawing and electron-donating substituents on the aromatic ring are generally well-tolerated. The reaction has also been successfully applied to the synthesis of phosphonates derived from heterocyclic halides. The following tables summarize representative quantitative data for the Hirao reaction under various conditions.

Table 1: Hirao Reaction of Aryl Halides with Dialkyl Phosphites using Pd(OAc)₂/dppf Catalyst System [3]

| Entry | Aryl Halide | Phosphite | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyrazine | Diisopropyl phosphite | i-Pr₂NEt | CH₃CN | Reflux | 24 | 97 |

| 2 | 2-Bromopyridine | Diisopropyl phosphite | i-Pr₂NEt | CH₃CN | Reflux | 24 | 85 |

| 3 | 4-Bromopyridine HCl | Diisopropyl phosphite | i-Pr₂NEt | DMF | 110 | 24 | 70 |

| 4 | 4-Bromoaniline | Diisopropyl phosphite | i-Pr₂NEt | CH₃CN | Reflux | 24 | 92 |

| 5 | Iodobenzene | Diisopropyl phosphite | i-Pr₂NEt | CH₃CN | Reflux | 48 | 82 |

| 6 | 4-Bromotoluene | Diethyl phosphite | NEt₃ | Toluene | 110 | 24 | 92 |

Table 2: Microwave-Assisted "P-Ligand-Free" Hirao Reaction [7]

| Entry | Bromoarene | P(O)-H Reagent | Pd(OAc)₂ (mol%) | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Bromobenzene | Diethyl phosphite | 5 | 150 | 5 | 93 |

| 2 | 4-Bromoanisole | Diethyl phosphite | 10 | 200 | 2 | 69 |

| 3 | 4-Chlorobromobenzene | Diethyl phosphite | 10 | 175 | 10 | 83 |

| 4 | 4-Fluorobromobenzene | Diethyl phosphite | 5 | 175 | 5 | 91 |

| 5 | 4-Bromoacetophenone | Diethyl phosphite | 5 | 175 | 5 | 85 |

Experimental Protocols

The following are representative experimental protocols for key variations of the Hirao reaction.

Protocol 1: Pd(OAc)₂/dppf-Catalyzed Synthesis of Diisopropyl 2-Pyrazinylphosphonate[3]

Materials:

-

2-Chloropyrazine

-

Diisopropyl phosphite

-

N,N-Diisopropylethylamine (DIPEA)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a solution of diisopropyl phosphite (1.2 equiv.) in anhydrous acetonitrile, add 2-chloropyrazine (1.0 equiv.), N,N-diisopropylethylamine (1.3 equiv.), Pd(OAc)₂ (0.01 equiv.), and dppf (0.01 equiv.).

-

Heat the reaction mixture at reflux under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired product.

Protocol 2: Microwave-Assisted "P-Ligand-Free" Synthesis of Diethyl Phenylphosphonate[7]

Materials:

-

Bromobenzene

-

Diethyl phosphite

-

Triethylamine (NEt₃)

-

Palladium(II) acetate (Pd(OAc)₂)

Procedure:

-

In a microwave reactor vial, combine bromobenzene (1.0 equiv.), diethyl phosphite (1.5 equiv.), triethylamine (1.1 equiv.), and Pd(OAc)₂ (0.05 equiv.).

-

Seal the vial and heat the mixture in a microwave reactor at 150 °C for 5 minutes.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.

Conclusion

The Hirao reaction is a robust and highly valuable method for the synthesis of aryl- and vinylphosphonates, -phosphinates, and -phosphine oxides. The continuous development of more efficient and environmentally benign catalytic systems has significantly broadened its applicability in both academic and industrial settings. For researchers and professionals in drug development and materials science, a thorough understanding of the Hirao reaction's mechanism, scope, and experimental nuances is essential for the successful design and execution of synthetic strategies involving the formation of C-P bonds. The protocols and data presented in this guide offer a solid foundation for the practical implementation of this important transformation.

References

- 1. mdpi.com [mdpi.com]

- 2. Hirao coupling - Wikipedia [en.wikipedia.org]

- 3. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. sciforum.net [sciforum.net]

- 7. scispace.com [scispace.com]

Theoretical and computational studies of diethyl p-tolylphosphonate

An In-depth Technical Guide to the Theoretical and Computational Studies of Diethyl p-tolylphosphonate

Introduction

Diethyl p-tolylphosphonate is an organophosphorus compound with potential applications in various fields, including materials science and as an intermediate in organic synthesis. Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for harnessing its potential. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study diethyl p-tolylphosphonate and related phosphonate compounds. Due to a lack of extensive published research specifically on diethyl p-tolylphosphonate, this guide leverages data and methodologies from studies on analogous compounds to present a representative analysis.

Molecular Structure and Properties

The molecular structure of diethyl p-tolylphosphonate consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a p-tolyl group and two ethoxy groups. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the optimized geometry and electronic properties of such molecules.

Computational Methodology

A common and effective method for the theoretical study of phosphonates is DFT with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional. A 6-311G(d,p) basis set is often employed for these calculations as it provides a good balance between accuracy and computational cost.

Experimental Protocol: Computational Details

-

Software: Gaussian suite of programs is a standard choice for such calculations.

-

Method: The molecular geometry of diethyl p-tolylphosphonate is optimized using DFT at the B3LYP level of theory.

-

Basis Set: The 6-311G(d,p) basis set is selected for all atoms.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken atomic charges, are also calculated.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for diethyl p-tolylphosphonate, based on typical values for similar phosphonate compounds.

Table 1: Calculated Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| P=O | 1.485 | O=P-C(tolyl) | 115.2 |

| P-C(tolyl) | 1.790 | O=P-O(ethyl) | 112.5 |

| P-O(ethyl) | 1.590 | C(tolyl)-P-O(ethyl) | 105.8 |

| C-C (aromatic) | 1.390 - 1.405 | O(ethyl)-P-O(ethyl) | 102.1 |

| C-H (aromatic) | 1.085 | P-O-C(ethyl) | 120.5 |

| C-C (ethyl) | 1.530 | O-C-C (ethyl) | 109.5 |

| C-H (ethyl) | 1.095 |

Table 2: Theoretical Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3060 | C-H stretch (aromatic) |

| ~2980, ~2930 | C-H stretch (aliphatic, asymmetric and symmetric) |

| ~1600 | C=C stretch (aromatic) |

| ~1260 | P=O stretch |

| ~1160 | P-O-C stretch (asymmetric) |

| ~1030 | P-O-C stretch (symmetric) |

| ~820 | C-H out-of-plane bend (aromatic, para-substituted) |

| ~750 | P-C stretch |

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structure of synthesized diethyl p-tolylphosphonate and for validating theoretical predictions.

Experimental Protocols

FTIR and Raman Spectroscopy:

-

Sample Preparation: For FTIR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film. For Raman spectroscopy, the sample is typically placed in a capillary tube.

-

Instrumentation: A high-resolution FTIR spectrometer and a Raman spectrometer with a suitable laser excitation source (e.g., 785 nm) are used.

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

NMR Spectroscopy:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C, H₃PO₄ for ³¹P).

Visualizations

The following diagrams illustrate the typical workflow for the theoretical and computational study of a phosphonate compound.

Caption: A typical workflow for the synthesis, characterization, and computational analysis of a phosphonate.

Caption: Logical relationship of inputs and outputs in a DFT calculation for a phosphonate.

The theoretical and computational study of diethyl p-tolylphosphonate, guided by experimental data, provides deep insights into its molecular structure and properties. While specific research on this molecule is limited, the methodologies and expected results can be confidently extrapolated from studies on analogous phosphonates. The combination of DFT calculations with spectroscopic analysis offers a robust framework for characterizing this and other related organophosphorus compounds, which is invaluable for researchers, scientists, and professionals in drug development and materials science.

Solubility Profile of 1-Diethoxyphosphoryl-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Diethoxyphosphoryl-4-methylbenzene (also known as diethyl p-tolylphosphonate). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining its solubility in common laboratory solvents. Furthermore, it presents expected qualitative solubility based on the physicochemical properties of structurally similar aryl phosphonate esters. This guide is intended to equip researchers with the necessary information to effectively handle and utilize this compound in a laboratory setting.

Introduction

This compound is an organophosphorus compound with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This guide addresses the current information gap regarding its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₇O₃P |

| Molecular Weight | 228.22 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common solvents. However, based on the solubility of structurally related compounds, such as diethyl benzylphosphonate which is reported to be insoluble in water, a qualitative solubility profile can be anticipated.[1][2] Generally, phosphonate esters with significant organic moieties exhibit limited solubility in aqueous solutions and greater solubility in organic solvents.

Table 2: Expected Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Insoluble to Very Slightly Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Moderately Polar | Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Sparingly Soluble to Soluble |

| Diethyl Ether | Nonpolar | Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound.

4.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven

-

Inert gas (e.g., Nitrogen or Argon)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solute should be visible.

-

-

Sample Collection and Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pre-weighed, airtight syringe.

-

Transfer the aliquot to a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

5.2. Logical Flow for Solubility Classification

The following diagram outlines a logical process for classifying the solubility of an organic compound.

Caption: Decision tree for organic compound solubility classification.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its experimental determination. The provided protocol, coupled with the expected qualitative solubility profile, offers valuable guidance for researchers. The logical workflow for solubility classification further aids in the systematic characterization of this and other organic compounds. It is recommended that researchers perform their own solubility tests to obtain precise quantitative data for their specific applications.

References

Diethyl p-Tolylphosphonate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals